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Introduction
Personalized cancer vaccines represent a promising immunotherapeutic approach, aiming to

stimulate a patient's immune system to recognize and eradicate tumor cells. The efficacy of

these vaccines, particularly those based on messenger RNA (mRNA), is heavily reliant on the

delivery vehicle. Genevant Sciences' CL1, a novel ionizable lipid, is a key component of their

lipid nanoparticle (LNP) platform, designed for the efficient in vivo delivery of mRNA payloads.

[1][2] These application notes provide a comprehensive overview of Genevant CL1's utility in

the development of personalized cancer vaccines, including its performance characteristics

and detailed protocols for formulation and preclinical evaluation.

Genevant's LNP technology is clinically validated, having been utilized in the FDA-approved

siRNA therapeutic ONPATTRO®, and is being applied to a range of mRNA-based applications,

including vaccines and gene editing.[3] The CL1 lipid, also referred to as Lipid 10 in scientific

literature, has demonstrated superior performance in preclinical models, suggesting its

potential to enhance the immunogenicity of mRNA-based personalized cancer vaccines.[1][2]
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The ionizable lipid is a critical component of LNPs, influencing both the potency and tolerability

of the formulation. Preclinical studies have demonstrated that LNPs formulated with Genevant
CL1 (Lipid 10) exhibit significant advantages over established benchmarks.

Physicochemical Properties
The physicochemical properties of LNPs are crucial for their in vivo performance. The table

below summarizes the characteristics of LNPs formulated with Genevant CL1.

Parameter siRNA LNP mRNA LNP

pKa 6.3 6.3

Size (Z-average, nm) 89 86

Polydispersity Index (PDI) 0.07 0.16

Encapsulation Efficiency (%) 97 96

Data derived from Lam et al. (2023).

In Vivo Gene Silencing (siRNA)
To assess the potency of CL1-containing LNPs for in vivo delivery, a study evaluated the

silencing of the transthyretin (TTR) gene in mice using siRNA.

Formulation Dose (mg/kg) Mean TTR Knockdown (%)

Genevant CL1 (Lipid 10) 0.01 ~95

DLin-MC3-DMA 0.01 ~75

Data derived from Lam et al. (2023). LNPs formulated with Genevant CL1 (Lipid 10)

demonstrated significantly greater gene silencing compared to the benchmark Onpattro lipid,

DLin-MC3-DMA.
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The ability of CL1-formulated LNPs to deliver mRNA and facilitate protein expression was

evaluated in mice.

Formulation Dose (mg/kg)
Mean EGFP Expression
(ng/g of liver)

Genevant CL1 (Lipid 10) 1 ~3500

DLin-MC3-DMA 1 ~1500

Data derived from Lam et al. (2023). Genevant CL1 (Lipid 10) LNPs led to superior liver

delivery and expression of EGFP mRNA compared to DLin-MC3-DMA.

Vaccine Immunogenicity
The immunogenicity of a hemagglutinin (HA) rodent vaccine model was assessed to determine

the potential of CL1 LNPs for vaccine applications. This serves as a strong indicator of its

potential for inducing immune responses in the context of personalized cancer vaccines.

Formulation Dose (µg)
Mean Anti-HA IgG Titer
(Day 42)

Genevant CL1 (Lipid 10) 1 ~1,000,000

SM-102 (Moderna SpikeVax) 1 ~300,000

ALC-0315 (Pfizer/BioNTech

Comirnaty)
1 ~1,000,000

Data derived from Lam et al. (2023). Intramuscular administration of a vaccine formulated with

Genevant CL1 (Lipid 10) LNP elicited comparable or better antibody titers to the lipid

compositions used in FDA-approved mRNA COVID-19 vaccines.

Experimental Protocols
The following protocols provide a general framework for the formulation, characterization, and

preclinical evaluation of Genevant CL1-based personalized cancer vaccines.
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Formulation of mRNA-LNP using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a

reproducible and scalable method.

Materials:

Genevant CL1 (ionizable lipid)

DSPC (helper lipid)

Cholesterol

DMG-PEG2000 (PEG-lipid)

Personalized cancer vaccine mRNA construct in citrate buffer (pH 4.0)

Ethanol

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

Prepare a lipid mixture in ethanol containing Genevant CL1, DSPC, cholesterol, and DMG-

PEG2000 at a molar ratio of 50:10:38.5:1.5.

Prepare the aqueous phase by dissolving the personalized cancer vaccine mRNA construct

in citrate buffer (pH 4.0).

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,

3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of

the LNPs, encapsulating the mRNA.
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Collect the resulting LNP dispersion.

Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and

non-encapsulated mRNA.

Sterile-filter the final LNP formulation through a 0.22 µm filter.
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Workflow for mRNA-LNP Formulation.

Characterization of mRNA-LNPs
a. Size and Polydispersity Index (PDI) Measurement:

Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the

LNP formulation. Dilute the LNP sample in PBS for analysis.

b. Zeta Potential Measurement:

Measure the surface charge of the LNPs using Electrophoretic Light Scattering (ELS). Dilute

the sample in a low ionic strength buffer.

c. mRNA Encapsulation Efficiency:
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Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of

encapsulated mRNA. Measure fluorescence before and after lysing the LNPs with a

detergent (e.g., Triton X-100).

In Vivo Immunogenicity Study in a Murine Model
This protocol outlines a general procedure to assess the immunogenicity of the personalized

cancer vaccine formulated with Genevant CL1 LNPs.

Animal Model:

C57BL/6 mice (or a relevant tumor model)

Procedure:

Administer the personalized cancer vaccine (e.g., 1-10 µg of mRNA) via intramuscular

injection into the hind limb of the mice. Include a control group receiving a placebo (e.g.,

PBS).

Administer a booster vaccination 2-3 weeks after the primary immunization.

Collect blood samples at various time points (e.g., weekly) to monitor the antigen-specific

antibody response.

At the end of the study, sacrifice the mice and harvest spleens to analyze T-cell responses.

Readouts:

Humoral Immunity: Measure antigen-specific IgG titers in the serum using ELISA.

Cellular Immunity: Perform ELISpot or intracellular cytokine staining followed by flow

cytometry on splenocytes to quantify antigen-specific IFN-γ producing T-cells.
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In Vivo Immunogenicity Study Workflow.

Mechanism of Action: LNP-mediated mRNA Delivery
and Immune Activation
The Genevant CL1 LNP formulation facilitates the delivery of mRNA encoding tumor-specific

neoantigens to antigen-presenting cells (APCs), primarily dendritic cells.

Uptake: Following intramuscular injection, the LNPs are taken up by APCs at the injection

site and in the draining lymph nodes.

Endosomal Escape: The ionizable lipid CL1 has a pKa in the acidic range. In the acidic

environment of the endosome, CL1 becomes protonated, leading to the destabilization of the

endosomal membrane and the release of the mRNA payload into the cytoplasm.
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Antigen Expression and Presentation: The mRNA is translated by the cell's machinery into

the neoantigen proteins. These proteins are then processed and presented on the surface of

the APCs via MHC class I and class II molecules.

T-cell Priming and Activation: The presentation of neoantigens to T-cells in the lymph nodes

leads to the priming and activation of tumor-specific CD4+ and CD8+ T-cells.

Tumor Cell Killing: Activated cytotoxic CD8+ T-cells migrate to the tumor site and recognize

and kill tumor cells expressing the specific neoantigens.
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Mechanism of LNP-mediated Immune Activation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10855636?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Genevant's CL1 ionizable lipid, as a core component of their LNP delivery platform,

demonstrates significant potential for enhancing the development of personalized mRNA

cancer vaccines. Its superior performance in preclinical models, in terms of both mRNA delivery

and immunogenicity, suggests that it can contribute to the generation of robust and durable

anti-tumor immune responses. The provided protocols offer a foundational framework for

researchers to formulate, characterize, and evaluate personalized cancer vaccines utilizing this

advanced delivery technology. Further optimization of formulations and preclinical testing in

relevant tumor models will be crucial for translating the promise of Genevant CL1 into effective

clinical immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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